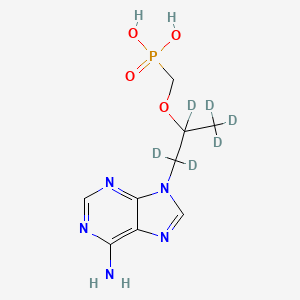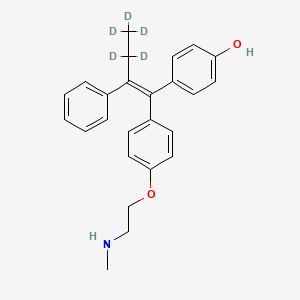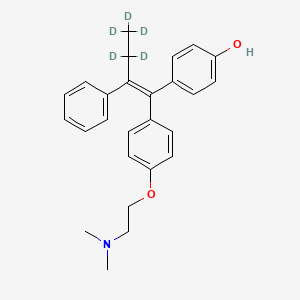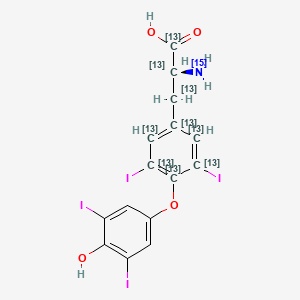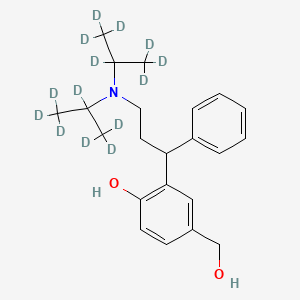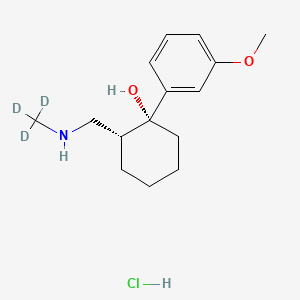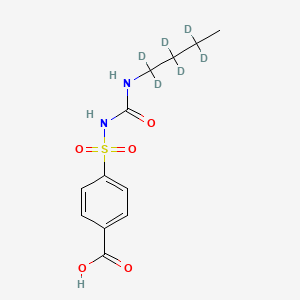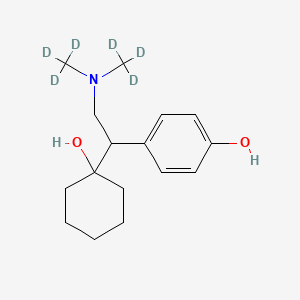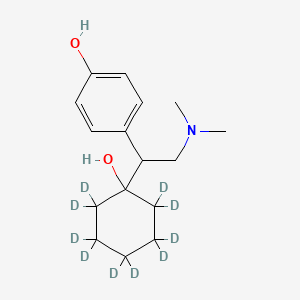![molecular formula C22H31NO2 B602814 6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one CAS No. 619326-74-8](/img/structure/B602814.png)
6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one
描述
6,18-dimethyl-5-oxa-16-azahexacyclo[145101,607,15010,14019,22]docos-13-en-4-one is a complex organic compound with a unique hexacyclic structure This compound is known for its intricate molecular architecture, which includes multiple rings and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one involves multiple steps, each requiring precise control of reaction conditions. The synthetic route typically starts with the preparation of the core hexacyclic structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these steps include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure cost-effectiveness and safety. Large-scale reactors and continuous flow systems are often employed to handle the complex reactions involved in the synthesis. Quality control measures are crucial to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one has several scientific research applications, including:
Chemistry: The compound is used as a model system to study complex molecular architectures and reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a drug candidate for various diseases.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved. Detailed studies are required to fully elucidate the molecular mechanisms and pathways affected by this compound.
相似化合物的比较
Similar Compounds
- 9-Hydroxy-6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one
- 6,18-Dimethyl-16-oxido-5-oxa-16-azoniahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one
Uniqueness
6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one stands out due to its specific arrangement of rings and functional groups, which confer unique reactivity and potential applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable subject of study in various scientific fields.
属性
IUPAC Name |
6,18-dimethyl-5-oxa-16-azahexacyclo[14.5.1.01,6.07,15.010,14.019,22]docos-13-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-13-12-23-19-16-5-3-4-14(16)6-7-17(19)21(2)22(11-9-18(24)25-21)10-8-15(13)20(22)23/h5,13-15,17,19-20H,3-4,6-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQSEZXJVMCXSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C3C(CCC4C3=CCC4)C5(C6(C2C1CC6)CCC(=O)O5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of Deoxyisocalyciphylline B and where has it been found?
A1: Deoxyisocalyciphylline B possesses a unique fused hexacyclic skeleton. It was first isolated from the stem of Daphniphyllum subverticillatum alongside another novel alkaloid, deoxycalyciphylline B, and the previously reported calyciphylline B. It has also been identified in other species like Daphniphyllum oldhami and Daphniphyllum longistylum.
Q2: The structure of Deoxyisocalyciphylline B was recently revised. What prompted this revision and what is the significance?
A2: Initial structural assignments of Deoxyisocalyciphylline B, based on spectroscopic data alone, proved challenging. The total synthesis of a related alkaloid, daphlongamine H, along with its C5-epimer, isodaphlongamine H, provided critical insights leading to the revision of Deoxyisocalyciphylline B's structure. This highlights the importance of total synthesis in natural product chemistry, not only for producing complex molecules but also for confirming and sometimes correcting previously assigned structures.
Q3: What analytical techniques were crucial for elucidating the structure of Deoxyisocalyciphylline B?
A3: A combination of spectroscopic methods, particularly 2D NMR techniques like COSY, HMQC, HMBC, and NOESY, played a vital role in establishing the structure of Deoxyisocalyciphylline B. These techniques provided valuable information about the connectivity and spatial arrangement of atoms within the molecule.
Q4: Deoxyisocalyciphylline B belongs to the calyciphylline B-type alkaloids. What makes this subclass interesting for synthetic chemists?
A4: The calyciphylline B-type alkaloids, including Deoxyisocalyciphylline B, present a significant synthetic challenge due to their complex hexacyclic framework. Successfully synthesizing these molecules requires innovative strategies and a deep understanding of organic chemistry principles.
Q5: Have there been any attempts to synthesize Deoxyisocalyciphylline B?
A5: While the provided literature doesn't directly mention the total synthesis of Deoxyisocalyciphylline B, the successful synthesis of related calyciphylline B-type alkaloids, such as daphlongamine H, suggests that similar methodologies could be adapted for its synthesis in the future.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


